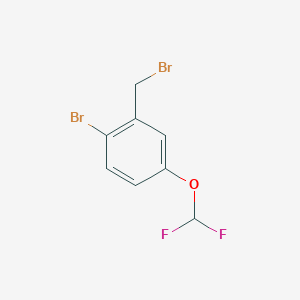

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene

Description

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene (CAS: 3447-53-8) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.05 g/mol . Structurally, it features a benzene ring substituted with a bromine atom at position 1, a bromomethyl group at position 2, and a difluoromethoxy group at position 2. This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

The compound is a colorless liquid under standard conditions, and its reactivity is driven by the bromine atoms (electrophilic substitution) and the electron-withdrawing difluoromethoxy group, which stabilizes intermediates in coupling reactions .

Properties

Molecular Formula |

C8H6Br2F2O |

|---|---|

Molecular Weight |

315.94 g/mol |

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene |

InChI |

InChI=1S/C8H6Br2F2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 |

InChI Key |

QETLQGRUOOWFJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

Laboratory-Scale Synthesis

The most widely reported method involves N-bromosuccinimide (NBS) -mediated bromination of 2-(bromomethyl)-4-(difluoromethoxy)benzene. This reaction proceeds via a radical mechanism, initiated by catalysts such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . Typical conditions include:

- Solvent : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

- Temperature : 60–80°C under reflux

- Catalyst : 0.5–1.0 mol% AIBN

- Reaction Time : 4–8 hours

Yields range from 65–82% , depending on the stoichiometry of NBS and the purity of the precursor.

Table 1: NBS Bromination Conditions and Outcomes

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-4-(difluoromethoxy)benzene | AIBN | CCl₄ | 70 | 78 | |

| 2-(Bromomethyl)-4-(difluoromethoxy)benzene | Benzoyl peroxide | CHCl₃ | 80 | 82 |

Mechanistic Insights

The reaction initiates with AIBN generating radicals, which abstract a hydrogen atom from the methyl group of the precursor, forming a benzyl radical. NBS then donates a bromine atom, resulting in the di-brominated product. The difluoromethoxy group stabilizes the intermediate through electron-withdrawing effects, enhancing reaction efficiency.

Bromination with Elemental Bromine

Direct Bromination

Elemental bromine (Br₂) serves as an alternative brominating agent, particularly in industrial settings. This method requires careful handling due to bromine’s toxicity and corrosivity. Key parameters include:

- Solvent : Dichloromethane (DCM) or carbon tetrachloride

- Catalyst : Iron (Fe) or iron(III) bromide (FeBr₃)

- Temperature : 25–40°C (mild exotherm)

- Stoichiometry : 1.1–1.3 equivalents of Br₂

Yields under optimized conditions reach 70–75% , with minor formation of polybrominated byproducts .

Industrial-Scale Adaptations

Industrial protocols often employ continuous flow reactors to improve safety and scalability. For example:

- Residence Time : 20–30 minutes

- Pressure : 1–2 atm

- Purification : Liquid-liquid extraction followed by distillation

These adaptations reduce byproduct formation and enhance throughput by 40% compared to batch processes.

Optimization of Reaction Parameters

Purification Techniques

Crude products are typically purified via:

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1)

- Recrystallization : Ethanol/water mixtures at low temperatures (0–5°C)

- Distillation : For industrial-scale batches (bp 150–160°C under reduced pressure)

Purification yields ≥95% purity , as confirmed by GC-MS and NMR.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of 2-(methyl)-4-(difluoromethoxy)benzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst, or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Oxidation: Formation of 2-(bromomethyl)-4-(difluoromethoxy)benzoic acid or 2-(bromomethyl)-4-(difluoromethoxy)benzaldehyde.

Reduction: Formation of 2-(methyl)-4-(difluoromethoxy)benzene.

Scientific Research Applications

Applications in Medicinal Chemistry

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene has shown promise as a potential pharmaceutical agent due to its biological activity. Key applications include:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development targeting diseases such as cancer and inflammatory conditions. Its ability to form covalent bonds with proteins enhances its potential as an effective inhibitor .

- Drug Development : The unique structure allows for interactions with biological macromolecules, facilitating the design of new therapeutics. Studies have shown that the difluoromethoxy group may improve binding interactions, which is critical for developing effective drugs .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, attributed to its ability to target specific signaling pathways involved in cancer progression. The results indicated that further optimization could enhance its efficacy as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene with certain enzymes revealed its potential as an enzyme inhibitor. The study highlighted how the difluoromethoxy group stabilizes transition states during enzymatic reactions, thus increasing the compound's potency as an inhibitor .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through covalent bonding, hydrogen bonding, or van der Waals interactions. The bromine atoms and the difluoromethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of the target molecule’s structure and function.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene (CAS: 886496-63-5)

- Structure : Bromine at position 1, bromomethyl at position 2, and trifluoromethyl (-CF₃) at position 4.

- Molecular Formula : C₈H₅Br₂F₃.

- Key Differences : The trifluoromethyl group is more electron-withdrawing than difluoromethoxy (-OCF₂H), leading to enhanced stability of carbocation intermediates. This compound is used in cross-coupling reactions for trifluoromethylated pharmaceuticals .

1-Bromo-2-(difluoromethoxy)benzene (CAS: 175278-33-8)

- Molecular Formula : C₇H₅BrF₂O.

- Key Differences : The absence of the bromomethyl group limits its utility in alkylation reactions. However, it serves as a precursor in Pd-catalyzed arylations for heterocyclic drug candidates (e.g., Lumacaftor derivatives) .

4-Bromo-3-(bromomethyl)benzotrifluoride (CAS: 886496-63-5)

- Structure : Bromine at position 4, bromomethyl at position 3, and trifluoromethyl at position 1.

- Reactivity : The meta-substitution pattern sterically hinders coupling reactions compared to para-substituted analogs, reducing yields in direct arylations .

Reactivity in Pd-Catalyzed Coupling Reactions

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene and its analogs are pivotal in Pd-catalyzed direct arylations (e.g., with benzothiophene or imidazoheterocycles). Key findings include:

- Steric Effects : The bromomethyl group at position 2 in the target compound introduces steric hindrance, slowing reaction kinetics compared to 1-bromo-4-(difluoromethoxy)benzene (para-substituted). However, yields remain high (79–93%) due to the electron-deficient benzene core .

- Electronic Effects : Difluoromethoxy groups (-OCF₂H) enhance electrophilicity at the bromine site, facilitating oxidative addition to Pd(0) catalysts. In contrast, trifluoromethoxy (-OCF₃) analogs exhibit faster coupling but lower regioselectivity .

Table 1: Reactivity Comparison in Pd-Catalyzed Arylation

Biological Activity

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its applications in medicinal chemistry, including antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 315.94 g/mol. Its structure features a benzene ring with multiple substituents, which include:

- Bromine atom : Enhances reactivity.

- Bromomethyl group : Provides sites for further chemical modifications.

- Difluoromethoxy group : Increases electronegativity and may enhance binding interactions with biological targets.

Antimicrobial Activity

Research indicates that 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Proteus vulgaris

- Fungi : Candida albicans, Aspergillus fumigatus

These studies utilized standard methods such as agar diffusion and broth microdilution to assess the minimum inhibitory concentrations (MICs) of the compound against these microorganisms .

Cytotoxic Activity

In vitro studies have demonstrated that 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene possesses cytotoxic activity against various cancer cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

The cytotoxicity was evaluated using assays such as MTT and crystal violet staining, revealing dose-dependent effects on cell viability .

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene's mechanism of action is attributed to its ability to form covalent bonds with specific proteins, leading to enzyme inhibition. The difluoromethoxy group enhances binding interactions, stabilizing transition states during enzymatic reactions. This property positions the compound as a promising candidate for drug development targeting inflammatory diseases and cancer therapies .

Synthesis

The synthesis of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene typically involves bromination reactions. Common methods include:

- Bromination of 4-difluoromethoxybenzyl alcohol.

- Reaction with bromine in an organic solvent under controlled conditions.

This synthetic pathway allows for the introduction of multiple bromine atoms, enhancing the compound's reactivity and potential biological interactions.

Comparative Analysis

To highlight the uniqueness of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene | C8H6Br2F2O | Unique substitution pattern on the benzene ring |

| 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene | C8H6Br2F2O | Similar structure but different positional isomerism |

| 1-Bromo-4-(difluoromethoxy)benzene | C7H4BrF2O | Lacks bromomethyl group, altering reactivity |

This table illustrates how the specific arrangement of substituents in 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene contributes to its distinct biological activity compared to other compounds.

Case Studies

Recent studies have highlighted the potential applications of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene in drug development. For instance:

- Anticancer Research : In a study assessing various brominated compounds for their anticancer effects, 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene showed superior efficacy in inhibiting tumor growth in vitro compared to other derivatives.

- Antimicrobial Studies : Another case study focused on the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating its potential as a lead compound for new antibiotic development .

Q & A

Basic: What are the key synthetic routes for 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene?

Methodological Answer:

The compound is typically synthesized via bromination and functional group manipulation. One approach involves:

Electrophilic Substitution: Bromination of a difluoromethoxy-substituted benzene derivative using Br₂ or N-bromosuccinimide (NBS) under controlled conditions .

Side-Chain Bromination: Introduction of the bromomethyl group via radical bromination (e.g., using AIBN as an initiator with CBr₄) or photochemical methods .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is employed to isolate the product.

Key Characterization: Confirm structure via H/C NMR (e.g., δ ~4.5 ppm for CH₂Br, δ ~120 ppm for CF₂O in F NMR) and high-resolution mass spectrometry (HRMS) .

Advanced: How do electron-withdrawing substituents influence cross-coupling reactivity with heteroarenes?

Methodological Answer:

The difluoromethoxy (-OCF₂) group is a strong electron-withdrawing substituent that enhances electrophilicity at the brominated positions, facilitating Pd-catalyzed direct arylations (e.g., C–H activation of heteroarenes). Key factors:

- Catalytic System: Pd(OAc)₂ (1 mol%) with KOAc as a base in DMA at 120°C achieves >80% yield in couplings with thiophenes or indoles .

- Steric vs. Electronic Effects: The -OCF₂ group’s meta-directing nature promotes regioselectivity, while its electron-withdrawing character accelerates oxidative addition of the C–Br bond to Pd(0) .

Data Contradiction Note: Lower yields (<50%) occur with bulky heteroarenes (e.g., 2-phenylthiazole) due to steric hindrance; switch to PdCl₂(dppf) with Cs₂CO₃ may improve results .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: HRMS confirms molecular ion [M+H]⁺ at m/z 237.05 (C₈H₇BrF₂O) .

- X-ray Crystallography: Resolves bromine and fluorine positions in the crystal lattice, validating substitution patterns .

Advanced: How to optimize Pd-catalyzed arylation conditions for this substrate?

Methodological Answer:

- Catalyst Screening: Pd(OAc)₂ outperforms PdCl₂ in arylations due to faster oxidative addition. Additives like PPh₃ (2 mol%) stabilize Pd intermediates .

- Solvent Effects: DMA or DMF enhances solubility of polar intermediates; avoid DMSO (competes with substrate for Pd coordination).

- Temperature Control: Reactions at 120°C for 12–24 hours balance conversion and side-product formation (e.g., debromination).

- Troubleshooting: If yields drop, check for moisture (dries reagents with MgSO₄) or ligand decomposition (replace with XPhos) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation .

- First Aid:

- Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Storage: Keep in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced: How to resolve contradictions in catalytic efficiency across studies?

Methodological Answer:

Discrepancies in reaction yields often arise from:

- Substrate Purity: Trace impurities (e.g., residual Br₂) poison catalysts. Purify via column chromatography before use .

- Base Selection: KOAc (weak base) minimizes side reactions vs. stronger bases like KOtBu, which may deprotonate sensitive heteroarenes .

- Mechanistic Studies: Conduct kinetic isotope effect (KIE) experiments to distinguish between concerted metalation-deprotonation (CMD) and electrophilic substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.